3-(4'-Chlorophenylamino)quinuclidine
Overview
Description
3-(4’-Chlorophenylamino)quinuclidine is a chemical compound that belongs to the class of quinuclidine derivatives. Quinuclidine is a bicyclic amine with a unique structure that makes it an important scaffold in medicinal chemistry. The presence of the 4’-chlorophenylamino group adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-Chlorophenylamino)quinuclidine typically involves the reaction of quinuclidine with 4-chloroaniline. One common method is the nucleophilic substitution reaction where quinuclidine reacts with 4-chloroaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of 3-(4’-Chlorophenylamino)quinuclidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(4’-Chlorophenylamino)quinuclidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinuclidine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinuclidinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted quinuclidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4’-Chlorophenylamino)quinuclidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the cholinergic system.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4’-Chlorophenylamino)quinuclidine involves its interaction with specific molecular targets. In the cholinergic system, it acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
Quinine: A natural alkaloid with a quinuclidine core, used as an antimalarial drug.
Aceclidine: A quinuclidine derivative used in the treatment of glaucoma.
Quinuclidine: The parent compound, used as a reagent and catalyst in organic synthesis.
Uniqueness
3-(4’-Chlorophenylamino)quinuclidine is unique due to the presence of the 4’-chlorophenylamino group, which imparts distinct chemical and biological properties. This modification enhances its potential as an enzyme inhibitor and broadens its applicability in medicinal chemistry compared to other quinuclidine derivatives .
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-azabicyclo[2.2.2]octan-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2/c14-11-1-3-12(4-2-11)15-13-9-16-7-5-10(13)6-8-16/h1-4,10,13,15H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFXOUKYPKYPOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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